1-(3,4-Dichlorophenyl)ethane-1-thiol
Overview
Description
1-(3,4-Dichlorophenyl)ethane-1-thiol is a chemical compound with the CAS Number: 1039935-47-1 . It has a molecular weight of 207.12 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dichlorophenyl)ethanethiol . The InChI code is 1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Atomically Precise Metal Nanoclusters
1-(3,4-Dichlorophenyl)ethane-1-thiol, as a thiol compound, shares relevance with studies exploring atomically precise metal nanoclusters. Thiols, along with phosphines, are commonly used ligands for creating atomically precise metal nanoclusters. For instance, [Ag18H16(TPP)10]2+, [Ag25H22(DPPE)8]3+, and [Ag26H22(TFPP)13]2+ are examples of silver nanoclusters where thiols could potentially play a role in their synthesis. These clusters offer accessible active metal sites for functionalization and pave the way for stable nanoclusters with simpler ligand-metal bonding, expanding the possibilities for both experimental and computational research (Bootharaju et al., 2016).
Polymer Chemistry
In polymer chemistry, thiol compounds participate in radical polyadditions, such as the addition of thiol groups to the terminal double bonds of allenyloxy groups, forming polymers with reactive carbon-carbon double bonds in their main chain. These polymers can further undergo structural changes, like isomerization from E to Z forms, indicating the dynamic nature of such polymers and the role of thiol compounds in their synthesis and modification (Sato et al., 1993).
Photocatalysis
Photocatalytic oxidation of compounds like 2,4-dichlorophenol by catalysts like CdS can be influenced by the presence of thiols. Thiol functional groups might act as bridges between the photocatalyst and the compound being oxidized, indicating the role of thiols in modulating photocatalytic reactions. The presence of thiols can lead to shifts in optimal pH levels for oxidation processes and the formation of different intermediates (Tang & Huang, 1995).
Thiol-Maleimide Chemistry
Thiol-maleimide chemistry is crucial in small molecule synthesis, bioconjugation chemistry, and the creation of multifunctional materials. The choice of solvents, initiators, and thiols directly influences the reaction mechanism, kinetics, and selectivity of thiol-maleimide reactions. Understanding these interactions is vital for controlling the synthesis and functionality of materials created through thiol chemistry (Northrop et al., 2015).
Conversion to Alkyl Cyanides
Thiol compounds can be involved in the conversion of alcohols, thiols, and ethers into their corresponding alkyl cyanides. This process, facilitated by certain reagents, showcases the versatility of thiol compounds in organic synthesis and their potential role in generating compounds with varied functional groups (Iranpoor et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPDGSKMHFKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.